n-(Biphenyl-2-yl)-2-methylpropanamide
Overview
Description
N-(Biphenyl-2-yl)-2-methylpropanamide is an organic compound that features a biphenyl group attached to a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biphenyl-2-yl)-2-methylpropanamide typically involves the coupling of biphenyl derivatives with appropriate amide precursors. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts under high temperatures . Another method is the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form the biphenyl structure .
Industrial Production Methods
Industrial production of biphenyl compounds often employs catalytic coupling reactions due to their efficiency and scalability. The Suzuki-Miyaura coupling is particularly favored in industrial settings due to its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N-(Biphenyl-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the biphenyl ring can be functionalized using halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitro groups, and appropriate catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-(Biphenyl-2-yl)-2-methylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Biphenyl-2-yl)-2-methylpropanamide involves its interaction with cellular proteins. It has been shown to inhibit the Cdk4-cyclin D complex, leading to cell cycle arrest at the G2/M phase . Additionally, it can induce microtubule depolymerization, further contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(Biphenyl-2-yl) tryptoline: Another biphenyl derivative with potent anticancer properties.
Fascaplysin: A marine natural product that also inhibits Cdk4 but has DNA-binding properties.
Uniqueness
N-(Biphenyl-2-yl)-2-methylpropanamide is unique due to its non-planar structure, which prevents DNA binding and reduces toxicity compared to other kinase inhibitors . Its dual ability to inhibit kinase activity and induce microtubule depolymerization makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-methyl-N-(2-phenylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)16(18)17-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASQSYFHIKUNTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301613 | |
Record name | n-(biphenyl-2-yl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17261-12-0 | |
Record name | NSC144968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(biphenyl-2-yl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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